molecular formula C7H10F3N3 B15317001 1-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-amine

1-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B15317001
M. Wt: 193.17 g/mol
InChI Key: UNACZUHPKCCYDZ-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with dimethyl groups and a trifluoroethylamine moiety

Preparation Methods

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Dimethyl Groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Trifluoroethylamine Group: The final step involves the reaction of the dimethyl-substituted pyrazole with 2,2,2-trifluoroethylamine under suitable conditions to yield the desired compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoroethylamine group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: It is being investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoroethylamine group can form strong hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-amine can be compared with other similar compounds such as:

    1-(1,3-dimethyl-1H-pyrazol-5-yl)methylamine: This compound lacks the trifluoroethylamine group, which may result in different biological activities and chemical reactivity.

    1-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-pyrrolidinedione: This compound contains a pyrrolidinedione moiety instead of the trifluoroethylamine group, leading to different applications and properties.

The uniqueness of this compound lies in its combination of the pyrazole ring with the trifluoroethylamine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10F3N3

Molecular Weight

193.17 g/mol

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H10F3N3/c1-4-3-5(13(2)12-4)6(11)7(8,9)10/h3,6H,11H2,1-2H3

InChI Key

UNACZUHPKCCYDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(C(F)(F)F)N)C

Origin of Product

United States

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